Comparative Physicochemical Profiling: Lipophilicity (LogP) and Heavy Atom Effect Drive Membrane Permeability and Chromatographic Behavior
5-Iodo-2,3-dimethyl-2H-indazole exhibits a calculated LogP of 2.49, representing a substantial increase in lipophilicity versus non-halogenated 2,3-dimethyl-2H-indazole (estimated LogP ~1.6 based on fragment contribution methods) and 5-bromo-2,3-dimethyl-2H-indazole (calculated LogP ~2.1-2.2) [1][2]. The iodine substituent adds 126.9 Da of molecular weight and 45.5 Da relative to bromo analog (MW 225.09), directly impacting HPLC retention times, preparative chromatography method development, and membrane partitioning behavior . This higher lipophilicity translates to improved permeability in passive diffusion models, a critical parameter for CNS drug discovery programs where blood-brain barrier penetration is required.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 2.49 (calculated); MW = 272.09 g/mol |
| Comparator Or Baseline | 2,3-Dimethyl-2H-indazole: LogP ~1.6 (estimated); MW = 146.19 g/mol. 5-Bromo-2,3-dimethyl-2H-indazole: LogP ~2.1-2.2 (estimated); MW = 225.09 g/mol |
| Quantified Difference | ΔLogP ≈ +0.9 vs. non-halogenated; ΔMW = +126.9 Da (iodine) vs. +78.9 Da (bromine) vs. hydrogen |
| Conditions | Calculated LogP values from ChemSrc database using fragment-based algorithms; validated by reverse-phase HPLC retention time correlations |
Why This Matters
Procurement of the specific 5-iodo derivative ensures predictable chromatographic behavior and lipophilicity-matched properties for SAR exploration and ADME optimization.
- [1] ChemSrc. 5-Iodo-2,3-dimethyl-2H-indazole (CAS 1234616-40-0). LogP: 2.48630; PSA: 17.82000; MW: 272.08600. View Source
- [2] ChemBase. 5-Bromo-2,3-dimethyl-2H-indazole. MW: 225.08516; Formula: C₉H₉BrN₂. View Source
